molecular formula C34H34Br2O2 B13738143 5,11-Dibromo-25,27-dipropoxycalix[4]arene

5,11-Dibromo-25,27-dipropoxycalix[4]arene

Cat. No.: B13738143
M. Wt: 634.4 g/mol
InChI Key: DAYIANMJZKLTMU-UHFFFAOYSA-N
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Description

5,11-Dibromo-25,27-dipropoxycalix4arene is a macrocyclic compound belonging to the calix4arene family. Calixarenes are a class of cyclic oligomers derived from phenol and formaldehyde, known for their ability to form host-guest complexes with various molecules. The unique structure of 5,11-Dibromo-25,27-dipropoxycalix4arene, characterized by the presence of bromine atoms and propoxy groups, makes it an interesting subject for research in supramolecular chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dibromo-25,27-dipropoxycalix4arene typically involves the bromination of a pre-formed calix4arene scaffold. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The general synthetic route can be summarized as follows:

Industrial Production Methods: While the industrial production methods for 5,11-Dibromo-25,27-dipropoxycalix4arene are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The key factors in industrial production include optimizing reaction conditions, scaling up the process, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,11-Dibromo-25,27-dipropoxycalix4arene undergoes various chemical reactions, including:

  • Substitution Reactions : The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
  • Complexation Reactions : Due to its macrocyclic structure, 5,11-Dibromo-25,27-dipropoxycalix4arene can form host-guest complexes with various metal ions and organic molecules .
Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

5,11-Dibromo-25,27-dipropoxycalix4arene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,11-Dibromo-25,27-dipropoxycalix4arene is primarily based on its ability to form host-guest complexes. The compound’s macrocyclic structure allows it to encapsulate guest molecules within its cavity, facilitating selective binding and recognition. The presence of bromine atoms and propoxy groups enhances its binding affinity and selectivity towards specific targets. The molecular targets and pathways involved depend on the nature of the guest molecules and the specific application .

Comparison with Similar Compounds

Similar Compounds:

  • 5,17-Dibromo-25,27-dipropoxycalix4arene
  • 25,27-Dipropoxycalix4arene
  • 5,11-Dibromo-25,27-dihydroxycalix4arene

Uniqueness: 5,11-Dibromo-25,27-dipropoxycalix4arene is unique due to the presence of both bromine atoms and propoxy groups, which confer distinct chemical and physical properties. Compared to other calix4arenes, it exhibits enhanced binding affinity and selectivity towards specific guest molecules, making it a valuable compound in supramolecular chemistry and material science .

Properties

Molecular Formula

C34H34Br2O2

Molecular Weight

634.4 g/mol

IUPAC Name

2,8-dibromo-25,27-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene

InChI

InChI=1S/C34H34Br2O2/c1-3-17-37-33-27-13-7-15-29(33)31(35)25-11-6-12-26(22-25)32(36)30-16-8-14-28(34(30)38-18-4-2)21-24-10-5-9-23(19-24)20-27/h5-16,19,22,31-32H,3-4,17-18,20-21H2,1-2H3

InChI Key

DAYIANMJZKLTMU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2CC3=CC(=CC=C3)CC4=C(C(=CC=C4)C(C5=CC=CC(=C5)C(C1=CC=C2)Br)Br)OCCC

Origin of Product

United States

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